molecular formula C22H29N7 B6467825 2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine CAS No. 2640962-61-2

2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine

Cat. No.: B6467825
CAS No.: 2640962-61-2
M. Wt: 391.5 g/mol
InChI Key: XZVLHZNWBOSXIB-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine” is a small molecule that has been synthesized for research purposes . It features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of this compound is part of a broader effort to discover novel CDK2 inhibitors . A new set of small molecules, including this compound, were designed and synthesized as part of this effort .


Chemical Reactions Analysis

The compound was synthesized as part of a series of novel CDK2 inhibitors . The exact chemical reactions involved in its synthesis are not specified in the available resources.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been studied for their potential impact in medicinal chemistry . .

Mode of Action

Given its structural similarity to other pyrazolo[1,5-a]pyrimidine derivatives, it’s plausible that it interacts with its targets via hydrogen bonding and π–π stacking . These interactions could induce conformational changes in the target proteins, altering their function.

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their anticancer potential and enzymatic inhibitory activity , suggesting that they may interact with pathways related to cell proliferation and enzyme function.

Result of Action

Given the noted anticancer potential of related compounds , it’s possible that this compound could induce apoptosis or inhibit cell proliferation in cancer cells.

Future Directions

The compound has shown promise as a CDK2 inhibitor, suggesting potential applications in cancer treatment . Future research could further investigate its efficacy and safety in this context .

Biochemical Analysis

Biochemical Properties

2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-ethyl-6-methylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity . This interaction is essential for its potential use in cancer treatment, as CDK2 inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cell lines such as MCF-7, HCT-116, and HepG-2 . It alters the expression of genes involved in cell cycle regulation and apoptosis, leading to cell death. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of CDK2, inhibiting its kinase activity . This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest. Additionally, the compound has been shown to induce changes in gene expression by modulating transcription factors and epigenetic regulators. These changes result in the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, promoting apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its pro-apoptotic activity in cancer cells. Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of drug efflux pumps, which can reduce its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to off-target interactions and the accumulation of the compound in non-target tissues. Therefore, careful dose optimization is necessary to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of several metabolites. These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported into cells by organic anion-transporting polypeptides (OATPs) and effluxed by ATP-binding cassette (ABC) transporters. Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Additionally, the compound can be transported into the nucleus, where it modulates gene expression by interacting with transcription factors and epigenetic regulators. The subcellular localization of the compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.

Properties

IUPAC Name

7-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7/c1-5-18-16(4)24-21(17-6-7-17)25-22(18)28-10-8-27(9-11-28)20-13-14(2)23-19-12-15(3)26-29(19)20/h12-13,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVLHZNWBOSXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N2CCN(CC2)C3=CC(=NC4=CC(=NN43)C)C)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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